molecular formula C9H16N2O5 B3115600 (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid CAS No. 2102409-52-7

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

Cat. No. B3115600
CAS RN: 2102409-52-7
M. Wt: 232.23
InChI Key: JVTWONPGZQKRTM-UOERWJHTSA-N
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Description

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid is a chemical compound with potential applications in the field of drug discovery and development. This compound is a bicyclic, nitrogen-containing heterocycle that is structurally related to piperazine and pyrrolidine. In

Scientific Research Applications

Synthesis and Development of Compounds

The compound (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid and its derivatives are primarily involved in the synthesis and development of various chemical compounds. For instance, studies have focused on synthesizing lactam and ketone precursors of substituted octahydro-pyrrolo and octahydro-2H-pyrido pyrazines, which are key steps in developing complex chemical structures (Branden, Compernolle, & Hoornaert, 1992).

Antibacterial and Antimycobacterial Agents

Research has also been directed towards the development of antibacterial and antimycobacterial agents. Compounds derived from (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid have been tested for their efficacy against various bacterial strains. For example, some synthesized compounds have shown promising activity against Mycobacterium tuberculosis and other pathogens (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).

Synthesis of Piperazine Derivatives

Another area of research includes the synthesis of piperazine derivatives. These derivatives, which involve the compound , are investigated for their potential application in various fields, including medicinal chemistry (Harish & Periasamy, 2017).

Structural Studies

Structural studies of compounds related to (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid also form an important part of research. These studies aim to understand the molecular structure and characteristics of such compounds, which can aid in the development of new drugs and chemicals (Sarangarajan, Panchanatheswaran, Low, & Glidewell, 2005).

Safety and Hazards

The safety data sheet for oxalic acid indicates that it is a hazardous substance. It causes serious eye damage and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTWONPGZQKRTM-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Reactant of Route 2
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Reactant of Route 3
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Reactant of Route 4
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Reactant of Route 5
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Reactant of Route 6
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

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